N-(3,5-Bis(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a quinazolin-4-one core substituted with two chlorine atoms at positions 6 and 6. The acetamide side chain is linked to a 3,5-bis(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing properties. Its design leverages halogenation and trifluoromethyl groups to enhance binding affinity, metabolic stability, and membrane permeability compared to simpler analogs.
Properties
CAS No. |
853318-94-2 |
|---|---|
Molecular Formula |
C18H9Cl2F6N3O2 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H9Cl2F6N3O2/c19-10-4-12-15(13(20)5-10)27-7-29(16(12)31)6-14(30)28-11-2-8(17(21,22)23)1-9(3-11)18(24,25)26/h1-5,7H,6H2,(H,28,30) |
InChI Key |
OCARTJKMTMWFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
- Molecular Formula : C₁₈H₉Cl₂F₆N₃O₂
- Molecular Weight : 484.2 g/mol
- CAS Number : 853318-94-2
Anticancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that it may inhibit the growth of liver cancer cells through mechanisms involving apoptosis and the modulation of specific signaling pathways.
Key Findings:
- Cell Proliferation Inhibition : The compound was tested on liver cancer cell lines (HepG2 and Hep3B), showing significant inhibition of cell growth at concentrations ranging from 1 to 10.8 µM over various time periods (0-72 hours). The results demonstrated a concentration-dependent effect on both cell viability and colony formation .
- Mechanism of Action : The compound appears to induce apoptosis by enhancing the expression of apoptosis-regulating genes while inhibiting the STAT3 signaling pathway. Notably, the enhancement of HNF 4α expression and its DNA binding activity were correlated with the observed anti-cancer effects .
- In Vivo Efficacy : In animal models, administration of the compound at a dosage of 5 mg/kg resulted in a significant reduction in tumor growth, further supporting its potential as a therapeutic agent against liver cancer .
Antimicrobial Activity
The trifluoromethyl group present in the compound has been associated with enhanced biological activity against various bacterial strains, including resistant strains like MRSA.
Research Insights:
- Bactericidal Properties : Studies have indicated that compounds containing the trifluoromethyl moiety exhibit potent antimicrobial effects. For instance, derivatives with similar structural features demonstrated significant bactericidal activity against MRSA, achieving over 99% reduction in viable counts within specified time frames .
- Mechanism of Action : The mechanism underlying its antimicrobial activity is thought to involve disruption of bacterial cell membranes or interference with essential metabolic processes, although specific pathways for this compound remain to be fully elucidated .
Data Summary
Case Studies
- Liver Cancer Model : In a controlled study, this compound was administered to mice with induced liver tumors. Results showed a marked decrease in tumor size compared to control groups receiving no treatment or placebo .
- Antimicrobial Efficacy Against MRSA : A time-kill assay demonstrated that the compound effectively reduced MRSA colonies by more than three log values within an eight-hour period at high concentrations .
Scientific Research Applications
Structural Characteristics
The compound has a complex structure characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds attractive candidates for drug development. The molecular formula is , with a specific structural configuration that contributes to its biological activity .
Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. The incorporation of the trifluoromethyl group has been shown to enhance the potency against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have demonstrated that similar trifluoromethyl-substituted compounds possess minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against MRSA .
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation by interfering with specific cellular pathways. Research on related quinazoline derivatives has shown promising results in inhibiting tumor growth in various cancer models .
Synthesis and Derivatives
The synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves multiple steps that can be optimized for yield and purity. The synthetic route typically includes the formation of the quinazoline core followed by functionalization with the trifluoromethyl phenyl group. This synthetic versatility allows for the exploration of various derivatives that may exhibit enhanced biological activities.
Antimicrobial Efficacy
A study published in Molecules reported the synthesis of several pyrazole derivatives containing the trifluoromethyl group, which demonstrated potent antimicrobial activities against S. aureus biofilms . While this study did not focus directly on this compound, it highlights the potential efficacy of similar compounds in combating resistant bacterial strains.
Cancer Research
In another case study examining quinazoline derivatives, researchers found that modifications to the quinazoline structure significantly influenced anticancer activity against various cancer cell lines . This underscores the importance of structural optimization in enhancing therapeutic outcomes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide ()
This analog shares the quinazolin-4-one core and acetamide linkage but differs in substituents:
- Phenyl group : 3,5-Dimethylphenyl (electron-donating methyl groups) vs. 3,5-bis(trifluoromethyl)phenyl (electron-withdrawing trifluoromethyl groups).
- Quinazolinone substitution: No halogenation vs. 6,8-dichloro substitution.
Key Data Comparison
Pharmacological Implications
The trifluoromethyl groups and dichloro substitution in the target compound likely improve target engagement (e.g., kinase ATP-binding pockets) compared to the dimethyl analog. However, increased molecular weight may reduce solubility, necessitating formulation optimization.
Functional Analog: Goxalapladib ()
Goxalapladib (CAS-412950-27-7) is a structurally distinct compound with a 1,8-naphthyridine core but shares functional motifs:
- Acetamide linkage : Similar to the target compound’s side chain.
- Trifluoromethyl groups : Present in the biphenyl moiety.
Key Data Comparison
Mechanistic Divergence Goxalapladib’s naphthyridine core and extended substituents suggest a different target profile (e.g., phospholipase A2 inhibition), whereas the target compound’s quinazolinone core aligns with kinase inhibition. The shared trifluoromethyl groups in both compounds highlight their role in enhancing binding to hydrophobic pockets.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Trifluoromethyl groups may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
Preparation Methods
Cyclization of 2-Amino-4,6-dichlorobenzoic Acid
The quinazolin-4(3H)-one scaffold is synthesized via cyclization of 2-amino-4,6-dichlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of pyridine. The reaction proceeds through an intermediate 2-(4-chlorophenyl)-4H-benzo[e]oxazin-4-one, which undergoes nucleophilic attack by ammonium acetate under reflux to yield 6,8-dichloro-3,4-dihydroquinazolin-4-one .
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzoyl chloride, pyridine | Pyridine | RT | 3 h | 85% |
| 2 | NH₄OAc | Ethanol | Reflux | 6 h | 78% |
Key spectral data for the quinazolinone intermediate:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H).
-
MS (ESI) : m/z 297.1 [M+H]⁺.
Introduction of the Acetamide Side Chain
Alkylation of Quinazolinone with Chloroacetyl Chloride
The 3-position of the quinazolinone is alkylated using chloroacetyl chloride in the presence of potassium carbonate. This step generates 3-chloroacetyl-6,8-dichloroquinazolin-4(3H)-one , which serves as the precursor for subsequent amide coupling.
Optimized Protocol
-
Reagents : Chloroacetyl chloride (1.2 eq), K₂CO₃ (1.5 eq).
-
Solvent : DMF, anhydrous.
-
Conditions : 0°C → RT, 12 h.
-
Yield : 82%.
Analytical Validation
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.2 (C=O), 154.8 (C-4), 134.1–128.3 (Ar-C), 42.1 (CH₂Cl).
Coupling with 3,5-Bis(trifluoromethyl)aniline
Amide Bond Formation via EDC/HOBt Mediation
The chloroacetyl intermediate is coupled with 3,5-bis(trifluoromethyl)aniline using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method ensures high regioselectivity and minimizes racemization.
Procedure
-
Dissolve 3-chloroacetyl-6,8-dichloroquinazolin-4(3H)-one (1 eq) and 3,5-bis(trifluoromethyl)aniline (1.2 eq) in DCM.
-
Add EDC (1.5 eq) and HOBt (1 eq).
-
Stir at RT for 24 h.
-
Quench with H₂O, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Yield : 68%.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 8.12 (s, 2H, Ar-H), 7.98 (d, J = 8.8 Hz, 1H, H-5), 7.62 (d, J = 8.8 Hz, 1H, H-7), 4.32 (s, 2H, CH₂).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (CF₃).
-
HRMS (ESI) : m/z 563.0245 [M+H]⁺ (calc. 563.0241).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the cyclization and coupling steps. For example, the quinazolinone formation achieves 90% yield in 1 h at 150°C under microwave conditions.
Solid-Phase Synthesis
A patent-pending method employs resin-bound intermediates to streamline purification. The quinazolinone core is anchored to Wang resin, followed by on-bead alkylation and cleavage with TFA.
Analytical and Purification Strategies
Chromatographic Techniques
-
HPLC : Purity >98% (C18 column, MeCN:H₂O = 70:30, 1 mL/min).
-
TLC : Rf = 0.45 (hexane:EtOAc = 1:1).
Recrystallization
The final compound is recrystallized from ethanol/water (9:1) to afford needle-like crystals suitable for X-ray diffraction.
Challenges and Optimization
Solubility Issues
The electron-withdrawing trifluoromethyl groups reduce solubility in polar solvents. Adding 10% DMSO to DCM improves reaction homogeneity.
Byproduct Formation
Competitive N-acylation at the quinazolinone’s N1 position is suppressed by using bulky bases like DIPEA.
Q & A
Q. Purity Optimization :
- Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
- Final product recrystallization from ethanol/water mixtures improves crystallinity.
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm trifluoromethyl group integrity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H NMR : Identify aromatic protons (quinazolinone and phenyl rings) and acetamide NH signals. DMSO-d₆ is preferred for resolving NH protons.
- ¹⁹F NMR : Confirm the presence and equivalence of bis(trifluoromethyl) groups (δ ~ -60 to -65 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolinone and acetamide).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., ESI+ mode for [M+H]⁺ ion).
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?
Answer:
Methodological Steps :
Analog Synthesis : Modify substituents systematically:
- Replace 6,8-dichloro with other halogens (e.g., Br, F) or electron-withdrawing groups.
- Substitute the bis(trifluoromethyl)phenyl group with mono-trifluoromethyl or nitro-containing aryl groups.
Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based inhibition assays.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites. Correlate computational data with experimental IC₅₀ values.
Q. Key Metrics :
- LogP values (lipophilicity) to assess membrane permeability.
- IC₅₀ shifts to determine substituent effects on potency.
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Common Sources of Discrepancy :
- Compound Purity : Impurities >95% (by HPLC) can skew results. Re-purify using preparative HPLC .
- Assay Conditions : Standardize buffer pH, temperature, and DMSO concentration (≤0.1% to avoid cytotoxicity).
- Enzyme Source : Use recombinant proteins from consistent expression systems (e.g., E. coli vs. mammalian cells).
Q. Validation Protocol :
Replicate assays in triplicate with internal controls (e.g., known inhibitors).
Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
Advanced: What strategies address poor aqueous solubility during in vitro assays?
Answer:
Experimental Adjustments :
- Co-Solvents : Use DMSO stocks diluted in PBS with 0.01% Tween-80 to enhance dispersion.
- Prodrug Synthesis : Introduce phosphate or PEGylated groups to increase hydrophilicity.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsion-solvent evaporation method) .
Q. Characterization :
- Dynamic Light Scattering (DLS) to measure particle size and PDI.
- Dialysis-based release studies to assess solubility improvement.
Advanced: How can researchers validate target engagement in cellular models?
Answer:
Approaches :
Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, heat-denature, and quantify target protein stability via Western blot.
Photoaffinity Labeling : Synthesize a photoactivatable analog with a diazirine moiety. Irradiate cells, then pull down labeled proteins for MS identification.
Knockdown/Rescue Experiments : Use siRNA to silence the target protein and confirm loss of compound efficacy.
Q. Controls :
- Include inactive analogs to rule out off-target effects.
- Measure cellular ATP levels to ensure viability.
Advanced: What analytical workflows are recommended for stability studies under physiological conditions?
Answer:
Protocol :
Incubation : Expose the compound to PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
Sampling : Collect aliquots at 0, 6, 12, 24, and 48 hours.
Analysis :
Q. Mitigation Strategies :
- Stabilize via lyophilization with trehalose.
- Store at -80°C under argon to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
